molecular formula C17H21ClN4O2 B5886515 2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE

2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE

Cat. No.: B5886515
M. Wt: 348.8 g/mol
InChI Key: BSVAKJBICCSHTO-VXLYETTFSA-N
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Description

2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE is a synthetic organic compound It is characterized by its complex structure, which includes a chlorophenoxy group, a pyrazole ring, and a methylpropanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Pyrazole Derivative: The next step involves the synthesis of the pyrazole derivative through the reaction of hydrazine with an appropriate diketone or aldehyde.

    Condensation Reaction: The final step involves the condensation of the chlorophenoxy intermediate with the pyrazole derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-5-22-11-13(12(2)21-22)10-19-20-16(23)17(3,4)24-15-8-6-14(18)7-9-15/h6-11H,5H2,1-4H3,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVAKJBICCSHTO-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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